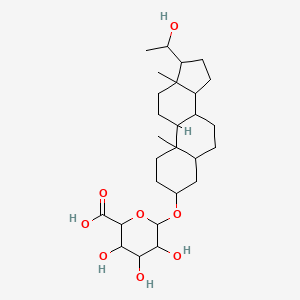
CID 16219780
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Nickelocene can be synthesized through various methods. One common approach involves deprotonating cyclopentadiene with ethylmagnesium bromide, followed by the addition of anhydrous nickel(II) acetylacetonate . Another modern synthesis method entails treating anhydrous sources of nickel(II) chloride with sodium cyclopentadienyl .
Industrial Production Methods: Industrial production of bis(cyclopentadienyl)nickel(II) typically involves the reaction of nickel(II) chloride with cyclopentadiene under inert atmosphere conditions, often requiring high vacuum or inert gas protection .
化学反应分析
Types of Reactions: Nickelocene undergoes various chemical reactions, primarily characterized by its tendency to yield 18-electron products with the loss or modification of one Cp ring . Some common reactions include:
Oxidation: Reaction with nitric acid to produce cyclopentadienyl nickel nitrosyl.
Substitution: Reaction with secondary phosphines to form nickel-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Nitric acid.
Substitution: Secondary phosphines such as diphenylphosphine.
Major Products:
Oxidation: Cyclopentadienyl nickel nitrosyl.
Substitution: Nickel-phosphine complexes.
科学研究应用
Bis(cyclopentadienyl)nickel(II) has several scientific research applications:
Chemistry: Used as a precursor for the atomic layer deposition (ALD) of nickel oxide on carbon nanotubes.
Material Science: Employed in the synthesis of hybrid organic-inorganic polymeric molecular layer deposition (MLD).
Catalysis: Acts as a catalyst in various organic transformations, including C–C bond formation reactions.
作用机制
The mechanism by which bis(cyclopentadienyl)nickel(II) exerts its effects involves the interaction of the nickel center with various ligands. The nickel center, with a formal +2 charge, interacts with cyclopentadienyl anions (Cp⁻), leading to the formation of stable complexes . The compound’s paramagnetism is due to the presence of unpaired d-electrons in the nickel center .
相似化合物的比较
Ferrocene (Fe(C₅H₅)₂): Similar structure with iron instead of nickel.
Cobaltocene (Co(C₅H₅)₂): Contains cobalt and has different redox properties.
Bis(cyclopentadienyl)cobalt(II): Another metallocene with cobalt.
Uniqueness: Nickelocene is unique due to its high electron count among transition metal metallocenes, with 20 valence electrons . This high electron count contributes to its distinct paramagnetic properties and reactivity compared to other metallocenes like ferrocene and cobaltocene .
属性
分子式 |
C10H10Ni |
|---|---|
分子量 |
188.88 g/mol |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI 键 |
FOOKRXHSBKEWSE-UHFFFAOYSA-N |
规范 SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


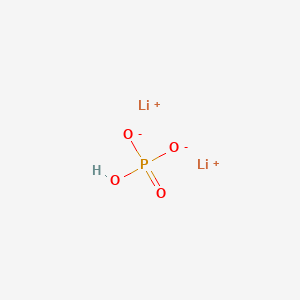

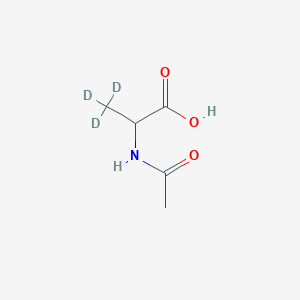
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
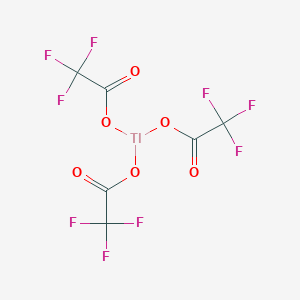
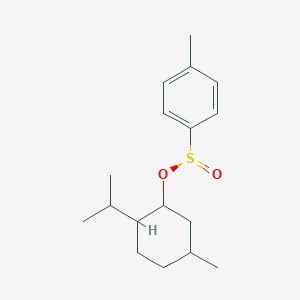

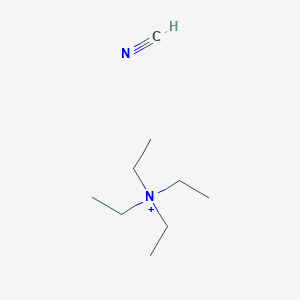
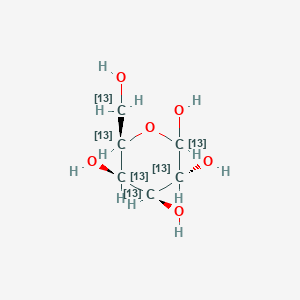
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)


